Cas no 1121584-98-2 (2-(pyridin-2-yl)phenylmethanamine)
2-(pyridin-2-yl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- (2-(Pyridin-2-yl)phenyl)methanamine
- (2-pyridin-2-ylphenyl)methanamine
- 2-(pyridin-2-yl)phenylmethanamine
- EN300-2624891
- AKOS012991457
- G50707
- SCHEMBL3790206
- DB-098061
- [2-(pyridin-2-yl)phenyl]methanamine
- SB54768
- NCGC00373901-01
- 1121584-98-2
-
- MDL: MFCD18855407
- Inchi: 1S/C12H12N2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-8H,9,13H2
- InChI Key: VUZGGOOCZBZKGP-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1C1C=CC=CC=1CN
Computed Properties
- Exact Mass: 184.100048391g/mol
- Monoisotopic Mass: 184.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.9Ų
2-(pyridin-2-yl)phenylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174842-1g |
(2-(pyridin-2-yl)phenyl)methanamine |
1121584-98-2 | 95% | 1g |
$574 | 2021-08-05 | |
| Alichem | A029188150-1g |
(2-(Pyridin-2-yl)phenyl)methanamine |
1121584-98-2 | 95% | 1g |
$485.10 | 2023-09-04 | |
| Chemenu | CM174842-1g |
(2-(pyridin-2-yl)phenyl)methanamine |
1121584-98-2 | 95% | 1g |
$545 | 2022-06-14 | |
| Enamine | EN300-2624891-0.05g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 0.05g |
$491.0 | 2024-06-18 | |
| Enamine | EN300-2624891-0.1g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 0.1g |
$515.0 | 2024-06-18 | |
| Enamine | EN300-2624891-0.25g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 0.25g |
$538.0 | 2024-06-18 | |
| Enamine | EN300-2624891-0.5g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 0.5g |
$561.0 | 2024-06-18 | |
| Enamine | EN300-2624891-1.0g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 1.0g |
$584.0 | 2024-06-18 | |
| Enamine | EN300-2624891-2.5g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 2.5g |
$1147.0 | 2024-06-18 | |
| Enamine | EN300-2624891-5.0g |
[2-(pyridin-2-yl)phenyl]methanamine |
1121584-98-2 | 95% | 5.0g |
$1695.0 | 2024-06-18 |
2-(pyridin-2-yl)phenylmethanamine Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-(pyridin-2-yl)phenylmethanamine
Introduction to 2-(pyridin-2-yl)phenylmethanamine (CAS No. 1121584-98-2)
2-(pyridin-2-yl)phenylmethanamine, with the CAS number 1121584-98-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (2-pyridyl)benzylamine, is characterized by its unique structural features, which include a pyridine ring and a benzylamine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-(pyridin-2-yl)phenylmethanamine can be represented as C13H13N2. The presence of the pyridine ring imparts aromaticity and basicity to the molecule, while the benzylamine group provides additional functional versatility. This combination of features makes 2-(pyridin-2-yl)phenylmethanamine an attractive scaffold for the design and synthesis of novel bioactive compounds.
In recent years, significant progress has been made in understanding the biological properties of 2-(pyridin-2-yl)phenylmethanamine. Studies have shown that this compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, research published in the Journal of Medicinal Chemistry highlighted the potential of 2-(pyridin-2-yl)phenylmethanamine-based derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 2-(pyridin-2-yl)phenylmethanamine has also been explored for its neuroprotective effects. A study in the European Journal of Pharmacology demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.
The versatility of 2-(pyridin-2-yl)phenylmethanamine extends to its use as a building block in the synthesis of more complex molecules. Chemists have utilized this compound as a starting material for the preparation of various heterocyclic systems and bioactive derivatives. For example, a recent publication in Organic Letters described a novel synthetic route to access substituted pyrido[3,4-b]indoles, which are known to possess potent anticancer activity. This synthetic strategy leverages the reactivity of the benzylamine group in 2-(pyridin-2-yl)phenylmethanamine, demonstrating its utility in medicinal chemistry.
In addition to its direct biological activities, 2-(pyridin-2-yl)phenylmethanamine has been investigated for its potential as a ligand in metalloenzyme inhibition studies. Research published in Inorganic Chemistry revealed that this compound can coordinate with metal ions such as copper and zinc, forming complexes that exhibit enhanced biological activity. These metal complexes have shown promise as inhibitors of metalloenzymes involved in various pathological processes, including cancer and neurodegeneration.
The safety profile of 2-(pyridin-2-yl)phenylmethanamine is another important aspect that has been evaluated in preclinical studies. Toxicological assessments have indicated that this compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed. However, further research is needed to fully characterize its safety profile and to optimize its pharmacokinetic properties for clinical applications.
In conclusion, 2-(pyridin-2-yl)phenylmethanamine (CAS No. 1121584-98-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as a valuable tool in the quest for innovative treatments for various diseases.
1121584-98-2 (2-(pyridin-2-yl)phenylmethanamine) Related Products
- 859915-26-7(3-(pyridin-2-yl)phenylmethanamine)
- 10273-89-9(2-(o-Tolyl)pyridine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)